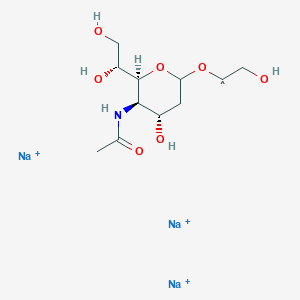
2,7-Dibromo-1,8-naphthyridine
Übersicht
Beschreibung
2,7-Dibromo-1,8-naphthyridine is a type of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have been used in the treatment of bacterial infections and are under clinical investigations . They also find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of this compound is based on the core structure of 1,8-naphthyridine, with two bromine atoms attached at the 2nd and 7th positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C8H4Br2N2, an average mass of 287.939 Da, and a monoisotopic mass of 285.874115 Da .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonds and Tautomerism : 2,7-Dibromo-1,8-naphthyridine derivatives have been studied for their ability to exhibit tautomerism and form hydrogen bonds, important for understanding molecular interactions in various chemical processes (Alvarez-Rúa et al., 2004).
Catalysis and Chemical Synthesis : The compound has been utilized in asymmetric hydrogenation reactions, catalyzed by chiral ruthenium complexes, proving significant in synthesizing chiral heterocyclic building blocks (Ma et al., 2016).
Synthesis of Novel Derivatives : Research has been conducted on converting this compound into various innovative derivatives, which are crucial in developing new chemical entities (Vu et al., 2002).
Applications in Organic Electronics : Certain derivatives of this compound have been synthesized, exhibiting unique properties like red-fluorescence emissions and two-photon absorption, relevant in the field of organic electronics and photonics (Li et al., 2012).
Biological and Medicinal Research : The derivatives of 1,8-naphthyridine, a related compound, have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and neurological disorder treatment applications (Madaan et al., 2015).
DNA Sequencing Technology : 1,8-Naphthyridine-2,7-diamine, a compound structurally similar to this compound, has been proposed as a universal reader of Watson-Crick base pairs for DNA sequencing by electron tunneling, indicating its potential in genomics (Liang et al., 2012).
Safety and Hazards
The safety data sheet for 2,7-Dibromo-1,8-naphthyridine indicates that it is a hazardous substance. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that 1,8-naphthyridine compounds have been used in the synthesis of notable dicopper (i,i) complexes . These complexes are of interest due to their potential in studying two metal centers in close proximity .
Mode of Action
It’s known that 1,8-naphthyridine compounds can naturally confer a short metal-to-metal separation, thereby enabling the study of two metal centers in close proximity .
Biochemical Pathways
1,8-naphthyridine compounds are known for their broad spectrum of biological activities .
Result of Action
1,8-naphthyridine compounds are known for their diverse biological activities .
Biochemische Analyse
Biochemical Properties
The existing literature does not provide specific information on the enzymes, proteins, and other biomolecules that 2,7-Dibromo-1,8-naphthyridine interacts with .
Temporal Effects in Laboratory Settings
There is no available data on the changes in the effects of this compound over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Currently, there is no available information on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
There is no available information on how this compound is transported and distributed within cells and tissues .
Eigenschaften
IUPAC Name |
2,7-dibromo-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMFYWGNHDQCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722458 | |
| Record name | 2,7-Dibromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64976-53-0 | |
| Record name | 2,7-Dibromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1425421.png)


![2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1425427.png)

![methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1425431.png)







